Enhanced Lipophilicity (XLogP3) vs. Non-Ethoxylated Analog
The ethoxy substituent at the 6-position directly contributes to a measurable increase in lipophilicity compared to the non-ethoxylated analog, 2-fluoro-3-methylphenol. This is a critical parameter for membrane permeability and oral bioavailability in drug discovery programs [1][2].
| Evidence Dimension | Partition Coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.4 |
| Comparator Or Baseline | 2-Fluoro-3-methylphenol: XLogP3-AA = 1.9 |
| Quantified Difference | The target compound has an XLogP3 value that is 0.5 units higher, indicating a ~26% increase in lipophilicity. |
| Conditions | Values computed by XLogP3 3.0 (PubChem release 2024.11.20) [1][2]. |
Why This Matters
This quantifiable increase in lipophilicity can be a decisive factor when selecting a building block for optimizing the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead candidate series.
- [1] PubChem. 6-Ethoxy-2-fluoro-3-methylphenol (Compound Summary). National Center for Biotechnology Information. View Source
- [2] PubChem. 2-Fluoro-3-methylphenol (Compound Summary). National Center for Biotechnology Information. View Source
